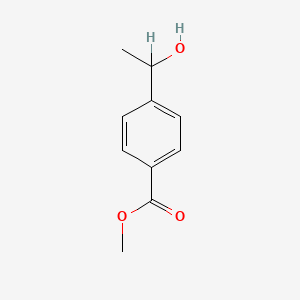

Methyl 4-(1-hydroxyethyl)benzoate

Descripción general

Descripción

“Methyl 4-(1-hydroxyethyl)benzoate” is an intermediate used in the synthesis of phthalides and isocumarins that functions as synthons for a variety of natural compounds .

Synthesis Analysis

The synthesis of “Methyl 4-(1-hydroxyethyl)benzoate” involves the use of diethoxymethylane and iron (II) acetate in tetrahydrofuran at 65°C for 19 hours . It is also synthesized from methyl 4-acetylbenzoate .Molecular Structure Analysis

The molecular formula of “Methyl 4-(1-hydroxyethyl)benzoate” is C10H12O3 . The InChI code is 1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3 .Chemical Reactions Analysis

“Methyl 4-(1-hydroxyethyl)benzoate” is used as an intermediate in the synthesis of phthalides and isocumarins .Physical And Chemical Properties Analysis

“Methyl 4-(1-hydroxyethyl)benzoate” is a clear colorless to yellow viscous liquid . It has a molecular weight of 180.2 . The refractive index ranges from 1.5300 to 1.5360 at 20°C .Aplicaciones Científicas De Investigación

Crystal Growth Studies

Methyl 4-hydroxybenzoate, closely related to Methyl 4-(1-hydroxyethyl)benzoate, has been studied for its potential in crystal growth. Research by Vijayan et al. (2003) focused on growing bulk single crystals using a slow evaporation solution growth technique. These crystals were analyzed through various spectroscopic studies and mechanical testing, providing insights into their physical properties, which could have implications in material science and engineering (Vijayan et al., 2003).

Aromatic Acid Degradation

The degradation of aromatic acids like benzoate and methylbenzoate in Pseudomonas putida, a process closely related to the study of Methyl 4-(1-hydroxyethyl)benzoate, was explored by Cowles et al. (2000). This research provides valuable insights into the microbial degradation pathways and regulation of genes involved in this process, which can be crucial for understanding environmental biodegradation of aromatic compounds (Cowles et al., 2000).

Hydrolysis and Saponification Studies

Alemán et al. (1999) conducted a study on the hydrolysis and saponification of methyl benzoates, including derivatives similar to Methyl 4-(1-hydroxyethyl)benzoate. Their work, which involved high-temperature reactions in a green, solvent-free procedure, offers valuable data for the understanding of chemical reactions and processes that methyl benzoates undergo, which can be relevant in industrial chemistry and environmental science (Alemán et al., 1999).

Photophysical Properties

Research on the photophysical properties of compounds related to Methyl 4-(1-hydroxyethyl)benzoate has been conducted. For instance, Kim et al. (2021) synthesized and investigated the luminescence properties of similar methyl benzoate derivatives. Such studies are significant in the field of photophysics and materials science, where these properties can be applied in developing new materials for optical and electronic devices (Kim et al., 2021).

Catalytic Reactions

The use of Methyl 4-(1-hydroxyethyl)benzoate in catalytic reactions has been explored. Sato et al. (2004) examined the direct hydroxylation of methyl benzoate to methyl salicylate using a Pd membrane reactor, a study that sheds light on catalytic processes and could impact the field of catalysis and chemical engineering (Sato et al., 2004).

Enzymatic Studies

Research on enzymes involving compounds like Methyl 4-(1-hydroxyethyl)benzoate can provide insights into biochemical pathways. For example, Reddy and Vaidyanathan (1976) studied benzoate-4-hydroxylase, an enzyme that catalyzes the oxidation of benzoate and related compounds. Such studies are crucial in understanding enzymatic functions and applications in biotechnology and pharmaceuticals (Reddy & Vaidyanathan, 1976).

Synthesis and Characterization

The synthesis and characterization of derivatives of Methyl 4-(1-hydroxyethyl)benzoate have been a focus of several studies. For example, Hong-xiang (2012) synthesized Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for natural products with biological activities. Such research is vital in organic chemistry and pharmacology for the development of new compounds (Hong-xiang, 2012).

Safety and Hazards

“Methyl 4-(1-hydroxyethyl)benzoate” is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Relevant Papers There are several papers related to “Methyl 4-(1-hydroxyethyl)benzoate” available for further reading .

Propiedades

IUPAC Name |

methyl 4-(1-hydroxyethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXLTAULVFFCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1-hydroxyethyl)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2928679.png)

![2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2928681.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2928688.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2928689.png)

![N-(3-chloro-4-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2928690.png)

![N-(1-cyanoethyl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928696.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2928697.png)